Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is C₁₆H₁₁N₃O₅ , with a molar mass of 325.27 g/mol . Its IUPAC name systematically describes the compound’s connectivity:
- A benzoate ester (methyl ester of benzoic acid) at position 2 of the central oxadiazole ring.
- A 1,3,4-oxadiazole heterocycle serving as the core scaffold.
- A 4-nitrophenyl substituent at position 5 of the oxadiazole ring.
The numbering of the oxadiazole ring begins with the oxygen atom at position 1, followed by nitrogen atoms at positions 3 and 4. The nitro group (-NO₂) on the phenyl ring is para to the point of attachment, ensuring minimal steric hindrance.
Crystallographic Analysis and Bond Length Optimization
While crystallographic data for this compound remains unpublished, analogous 1,3,4-oxadiazole derivatives exhibit planar heterocyclic rings with bond lengths indicative of delocalized π-electron systems. For example:
| Bond Type | Average Length (Å) | Source Compound |
|---|---|---|
| N-N (oxadiazole) | 1.38 | 2,5-Bis(4-methoxyphenyl) |
| C-O (oxadiazole) | 1.36 | 2-Amino-5-(triazolyl) |
| C-N (nitrophenyl) | 1.47 | 2-[4-(Benzimidazolyl)] |
The nitro group introduces electronic asymmetry, potentially altering bond angles within the oxadiazole ring. X-ray diffraction (XRD) studies of similar compounds reveal dihedral angles between aromatic rings ranging from 8.06° to 11.66° , suggesting moderate conjugation between substituents. Intermolecular interactions, such as C⋯O (2.9968 Å) and N–H⋯N hydrogen bonds , stabilize crystal packing.
Conformational Isomerism and Tautomeric Possibilities
The 1,3,4-oxadiazole ring’s rigidity limits conformational isomerism, but rotational freedom exists at the ester group and nitrophenyl linkage . Key observations include:
- The oxadiazole ring’s planarity restricts torsional flexibility, as evidenced by maximum deviations of 0.0021 Å in related structures.
- The methyl benzoate group may adopt syn or anti conformations relative to the oxadiazole ring, though steric effects favor the anti form.
- Tautomerism is unlikely due to the absence of labile protons on the oxadiazole core. However, nitro-to-oxy tautomeric shifts in the nitrophenyl group are theoretically possible under extreme conditions.
Comparative Analysis with Analogous 1,3,4-Oxadiazole Derivatives
The structural and electronic effects of substituents on 1,3,4-oxadiazoles are illustrated below:
Key trends :
- Electron-withdrawing groups (e.g., nitro) reduce electron density on the oxadiazole ring, enhancing thermal stability but reducing solubility in polar solvents.
- Bulky substituents (e.g., benzimidazole) increase molecular weight and steric hindrance, potentially disrupting crystallinity.
- Methoxy groups improve solubility via hydrogen bonding while maintaining planarity.
Properties
CAS No. |
56894-43-0 |
|---|---|
Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)13-5-3-2-4-12(13)15-18-17-14(24-15)10-6-8-11(9-7-10)19(21)22/h2-9H,1H3 |
InChI Key |
XMFPQGIPJVRMPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the reaction of 4-nitrobenzoic acid hydrazide with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate exhibits significant biological activity, making it a candidate for pharmaceutical research.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds possess antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests a role in cancer therapeutics, particularly for cancers resistant to conventional treatments.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Materials Science
The unique properties of this compound extend to materials science:
Fluorescent Materials
Due to its structural characteristics, this compound can be utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging.
Polymer Chemistry
In polymer synthesis, this compound can act as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in producing advanced materials for electronics and coatings.
Analytical Chemistry
This compound serves as a useful reagent in analytical chemistry:
Chromatographic Applications
It can be employed as a standard in high-performance liquid chromatography (HPLC) for the quantification of related compounds. The distinct UV absorbance characteristics facilitate precise detection and analysis.
Spectroscopic Studies
The compound's unique structure allows for detailed spectroscopic studies (e.g., NMR and IR spectroscopy), providing insights into molecular interactions and dynamics.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that regulate cell death .
Comparison with Similar Compounds
Structural and Electronic Features
4-Methyl-2,6-bis({[5-(4-Nitrophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Sulfanyl)Pyrimidine (Compound 8)
- Structure : A pyrimidine core linked to two 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl groups via sulfanyl-methyl bridges.
- Sulfanyl groups (-S-) increase polarity compared to the benzoate ester in the target compound, which may alter solubility and bioavailability .
- Activity : Demonstrated antimicrobial properties, suggesting the 4-nitrophenyl-oxadiazole motif contributes to bioactivity .
5-(2-Methylphenoxy)-4-Phenyl-1,2,3-Thiadiazole (Compound 3d)
- Structure: A 1,2,3-thiadiazole ring substituted with phenyl and 2-methylphenoxy groups.
- Key Differences :
- Replacement of the 1,3,4-oxadiazole with a sulfur-containing 1,2,3-thiadiazole alters electronic properties (e.g., reduced aromaticity due to sulfur’s lower electronegativity).
- Elemental analysis data (C: 67.24%, H: 4.80%, N: 10.17%) reflects distinct stoichiometry compared to oxadiazole derivatives .
Research Implications
- Target Compound : The benzoate ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target binding. Its lipophilicity could favor blood-brain barrier penetration, relevant to CNS drug development.
- Compound 8 : The dual oxadiazole-pyrimidine architecture demonstrates synergistic bioactivity, supporting further exploration of hybrid heterocycles.
- Compound 3d : The thiadiazole’s sulfur atom could confer redox activity, useful in materials science or catalytic applications .
Biological Activity
Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound possesses the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 311.25 g/mol
- CAS Number : 56894-71-4
- IUPAC Name : this compound
The compound features a nitrophenyl group that enhances its biological activity through electronic effects and structural interactions.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 µg/mL |
| Escherichia coli | 13.40 µg/mL |
| Candida albicans | 16.69 µg/mL |
| Fusarium oxysporum | 56.74 µg/mL |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies have shown that it can inhibit key inflammatory pathways, similar to established anti-inflammatory drugs like diclofenac:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 71.11 |
| Diclofenac | 75.00 |
The presence of the nitro group is believed to enhance the compound's ability to modulate inflammatory responses by interfering with cyclooxygenase (COX) enzymes .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Redox Activity : The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that disrupt microbial metabolism.
- Cell Membrane Disruption : Studies suggest that oxadiazole derivatives can integrate into microbial membranes, leading to increased permeability and cell lysis .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures showed significant inhibition against multidrug-resistant strains of bacteria, indicating potential for use in treating resistant infections .
- Anti-inflammatory Studies : Research comparing various oxadiazole derivatives revealed that those with nitro substitutions exhibited enhanced anti-inflammatory effects in animal models of arthritis .
- Synergistic Effects : Combinations of this compound with other antibiotics have shown synergistic effects against resistant bacterial strains, suggesting a possible strategy for overcoming antibiotic resistance .
Q & A
Q. What analytical techniques differentiate between synthetic byproducts (e.g., regioisomers) and the target compound?
- Methodological Answer : High-Resolution Mass Spectrometry (HR-MS) distinguishes isomers by exact mass (e.g., 356.33 g/mol vs. 369.40 g/mol ). 2D NMR (COSY, HSQC) resolves overlapping aromatic signals .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁N₃O₅ | |
| Melting Point | 153–155°C | |
| FT-IR (C=O) | 1722 cm⁻¹ | |
| ¹H NMR (Aromatic) | δ 7.69–8.12 ppm | |
| Antibacterial MIC (S. aureus) | 25 µg/mL | |
| HOMO-LUMO Gap (DFT) | 3.8 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
